![molecular formula C28H28N2O3 B2443727 (2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide CAS No. 329690-14-4](/img/structure/B2443727.png)
(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(1,1’-biphenyl-4-ylimino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,1’-biphenyl-4-ylimino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable phenol and an aldehyde.
Introduction of the biphenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the biphenyl moiety to the chromene core.
Formation of the imine group: This can be done by reacting the biphenyl-substituted chromene with an amine under dehydrating conditions.
Addition of the hexyl group: This step might involve an alkylation reaction to introduce the hexyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2Z)-2-(1,1’-biphenyl-4-ylimino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imine group would yield an amine.
科学的研究の応用
Chemistry
In chemistry, (2Z)-2-(1,1’-biphenyl-4-ylimino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, (2Z)-2-(1,1’-biphenyl-4-ylimino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide could be explored as a potential therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to beneficial effects in the treatment of various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2Z)-2-(1,1’-biphenyl-4-ylimino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
(2Z)-2-(1,1’-biphenyl-4-ylimino)-6-hexyl-2H-chromene-3-carboxamide: Lacks the hydroxyl group, which may affect its chemical and biological properties.
(2Z)-2-(1,1’-biphenyl-4-ylimino)-6-methyl-7-hydroxy-2H-chromene-3-carboxamide: Has a methyl group instead of a hexyl group, which may influence its solubility and reactivity.
(2Z)-2-(1,1’-biphenyl-4-ylimino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which may alter its acidity and reactivity.
Uniqueness
The presence of the hexyl group, hydroxyl group, and carboxamide group in (2Z)-2-(1,1’-biphenyl-4-ylimino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide makes it unique compared to similar compounds. These functional groups may confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
6-hexyl-7-hydroxy-2-(4-phenylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-2-3-4-6-11-21-16-22-17-24(27(29)32)28(33-26(22)18-25(21)31)30-23-14-12-20(13-15-23)19-9-7-5-8-10-19/h5,7-10,12-18,31H,2-4,6,11H2,1H3,(H2,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMISJXKZSXUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C4=CC=CC=C4)O2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(tert-butyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2443644.png)
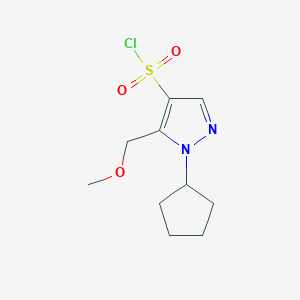
![5-(6-Cyclopropylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2443647.png)
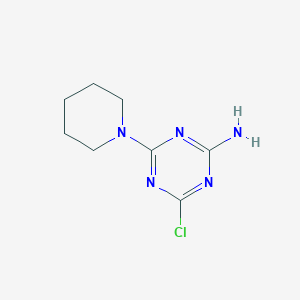
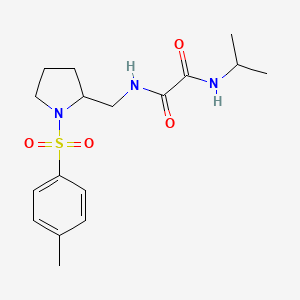

![Ethyl 4-({[(5-{[(2-fluorobenzoyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2443655.png)
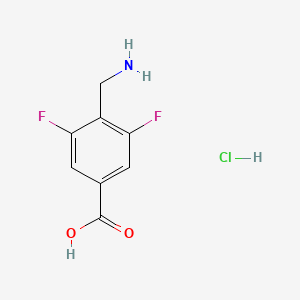
![ethyl 3-(4-chlorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2443658.png)
![ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2443660.png)
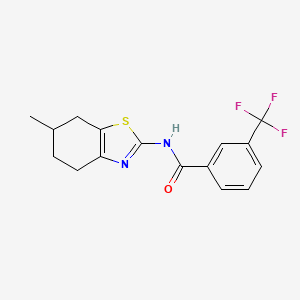
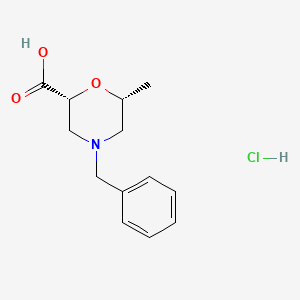
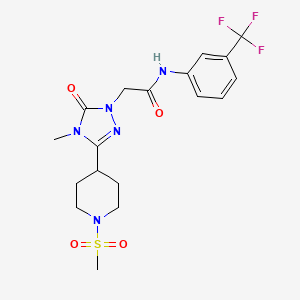
![N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2443665.png)
